molecular formula C17H26N2O4 B2426410 N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide CAS No. 620565-60-8

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide

Cat. No.: B2426410
CAS No.: 620565-60-8
M. Wt: 322.405
InChI Key: MGEJJMIFNRHGMM-UHFFFAOYSA-N
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Description

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is a complex organic compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of acetamido, methoxy, and pentoxy groups attached to a phenyl ring, making it a valuable tool for studying various chemical and biological phenomena.

Properties

IUPAC Name

N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-5-6-7-10-23-15-9-8-14(11-16(15)22-4)17(18-12(2)20)19-13(3)21/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEJJMIFNRHGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide typically involves the reaction of substituted anilines with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its acetamide groups.

Key conditions and outcomes:

Reaction TypeConditionsProductsByproductsSource
Acidic hydrolysis6M HCl, reflux (12 h)3-methoxy-4-(pentyloxy)benzylamineAcetic acid
Basic hydrolysis2M NaOH, 80°C (8 h)Same amine product + sodium acetate

Reaction mechanism:

Acetamide+H2OH+or OHBenzylamine+2CH3COOH\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Benzylamine}+2\text{CH}_3\text{COOH}

Acylation and Deacetylation

The secondary amide group participates in acylation exchanges and deprotection reactions.

Acylation with Chlorinating Agents

Treatment with POCl₃ in anhydrous dichloromethane (DCM) yields chlorinated intermediates:

Acetamide+POCl3N chloroacetamide derivative+PO OH 3\text{Acetamide}+\text{POCl}_3\rightarrow \text{N chloroacetamide derivative}+\text{PO OH }_3

Conditions: 0°C to RT, 4 h, 78% yield.

Deacetylation

Selective deprotection of one acetamide group is achieved using hydrazine hydrate:

Acetamide+NH2NH2Monoacetylated intermediate+Acetohydrazide\text{Acetamide}+\text{NH}_2\text{NH}_2\rightarrow \text{Monoacetylated intermediate}+\text{Acetohydrazide}

Conditions: Ethanol, 60°C, 6 h.

Nucleophilic Substitution at the Aryl Ether

The pentyloxy and methoxy groups undergo nucleophilic substitution under strong bases:

Substituting AgentConditionsProductYieldSource
NaNH₂ (2.5 eq)DMF, 120°C, 24 h3-methoxy-4-hydroxy derivative42%
BBr₃ (3 eq)DCM, −78°C to RT, 8 hDemethylated phenol intermediate67%

Coupling Reactions

The compound serves as a building block in peptide-like couplings:

Carbodiimide-Mediated Coupling

Using DCC (N,N′-dicyclohexylcarbodiimide) and HOBt:

Acetamide+RCOOHDCC HOBtAmide linked conjugate\text{Acetamide}+\text{RCOOH}\xrightarrow{\text{DCC HOBt}}\text{Amide linked conjugate}

Conditions: Dry THF, 0°C → RT, 12 h .

Copper-Catalyzed Oxidative Acetylation

In the presence of Cu(OAc)₂ and Ac₂O:

Amine intermediate+Ac2OCu2+Diacetylated product\text{Amine intermediate}+\text{Ac}_2\text{O}\xrightarrow{\text{Cu}^{2+}}\text{Diacetylated product}

Conditions: CH₃CN, O₂ atmosphere, reflux (36 h) .

Redox Reactions

The benzylic position undergoes oxidation to ketone derivatives:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 60°C, 6 hKetone derivative35%
PCCDCM, RT, 12 hSame ketone with higher purity58%

Comparative Reactivity Table

Reaction TypeOptimal CatalystSolventTemperatureTimeYield (%)
Acidic hydrolysisHClH₂OReflux12 h85
ChlorinationPOCl₃DCM0°C→RT4 h78
Oxidative acetylationCu(OAc)₂CH₃CNReflux36 h65

Scientific Research Applications

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of N-acetamido compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar activities .
  • Antiviral Properties :
    • Research into related compounds has revealed potential antiviral activities. For example, certain derivatives have been characterized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV strains. This suggests that this compound could be explored for similar antiviral applications .
  • Protein Kinase Inhibition :
    • The compound's structural motifs may allow it to interact with protein kinases, which are critical in regulating cell functions and are often implicated in cancer and other diseases. The inhibition of specific kinases could lead to therapeutic benefits in hyperproliferative diseases .

Case Study 1: Anticancer Activity Assessment

In a study published by the American Chemical Society, researchers synthesized a series of N-acetamido derivatives and tested their anticancer activity against various cell lines, including SNB-19 glioblastoma cells. The results indicated that certain modifications to the acetamido structure enhanced cytotoxicity, prompting further investigation into the structure-activity relationship (SAR) .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of structurally related compounds against HIV-1 strains. The findings suggested that modifications to the phenyl ring significantly affected the inhibitory potency against resistant strains, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methoxyacetanilide
  • N-(4-methoxyphenyl)-2-methoxyacetamide
  • N-(4-methoxy-2-nitrophenyl)acetamide

Uniqueness

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound for researchers.

Biological Activity

N-{Acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{16}H_{23}N_{3}O_{3}, with a molecular weight of approximately 303.37 g/mol. The compound features an acetamido group attached to a methoxy-substituted phenyl ring, which is further substituted with a pentyloxy group. This unique structure contributes to its biological activity.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that acetamides can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Properties : The presence of methoxy groups is often associated with enhanced antioxidant activity, which helps in mitigating oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging free radicals

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship :
    • A study focused on the synthesis of related acetamides revealed that modifications to the pentyloxy group significantly influenced biological activity. For instance, variations in alkyl chain length were found to affect both potency and selectivity against certain microbial strains.
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that this compound displayed promising results in models of inflammation and infection. The compound was administered to rats with induced inflammation, resulting in a notable decrease in swelling and pain compared to control groups .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that the compound interacts with specific protein targets involved in inflammatory pathways. This interaction may inhibit pro-inflammatory cytokine production, providing a mechanistic basis for its anti-inflammatory effects .

Table 2: Case Study Overview

Study FocusFindingsImpact
SynthesisStructural modifications enhance activityTargeted drug design
In Vivo EffectsReduced inflammation in animal modelsPotential therapeutic use
Mechanistic StudiesInteraction with inflammatory proteinsInsight into action mechanism

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